Marasmic acid

Description

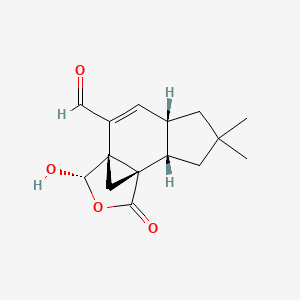

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-13(2)4-8-3-9(6-16)14-7-15(14,10(8)5-13)12(18)19-11(14)17/h3,6,8,10-11,17H,4-5,7H2,1-2H3/t8-,10+,11+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUVCPLWWOLECJ-WMABBAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C34CC3(C2C1)C(=O)OC4O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]2C=C([C@]34C[C@@]3([C@H]2C1)C(=O)O[C@@H]4O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-99-9 | |

| Record name | (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno[4,5-c]furan-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marasmic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MARASMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74EQ59M5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Marasmic Acid: A Technical Guide to its Discovery, Natural Sources, and Properties

Abstract

Marasmic acid, a sesquiterpenoid natural product, has garnered significant interest due to its potent biological activities. First isolated from the Basidiomycete fungus Marasmus conigenus, this compound exhibits a unique and complex chemical architecture. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural source, and detailed experimental protocols for its isolation and characterization. Furthermore, it presents a compilation of its physicochemical and biological properties in a structured format for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first reported in 1965 in a communication by Dugan, de Mayo, Nisbet, and Anchel. A more detailed account of its constitution and biogenesis was published by the same research group in 1966 in the Journal of the American Chemical Society.

The primary and original natural source of this compound is the Basidiomycete fungus, Marasmus conigenus .[1] This fungus belongs to the family Marasmiaceae and is the organism from which the compound was first isolated and characterized.

Physicochemical Properties

This compound is a sesquiterpenoid characterized by an unsaturated dialdehyde functionality.[1] Its chemical formula is C₁₅H₁₈O₄ with a molecular weight of 262.30 g/mol .

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₄ | |

| Molecular Weight | 262.30 g/mol | |

| Melting Point | 173-175 °C | |

| Appearance | Colorless crystals |

Experimental Protocols

Isolation of this compound from Marasmus conigenus

The following protocol is based on the original method described by Dugan et al. (1966).

I. Fermentation:

-

Cultures of Marasmus conigenus are grown in a suitable liquid medium, such as a glucose-peptone medium, under submerged fermentation conditions.

-

The fermentation is typically carried out for several weeks at room temperature to allow for the production of secondary metabolites, including this compound.

II. Extraction:

-

The culture broth is separated from the mycelium by filtration.

-

The filtrate is acidified to a low pH (e.g., pH 2-3) with an appropriate acid, such as hydrochloric acid.

-

The acidified filtrate is then extracted multiple times with an organic solvent, such as ethyl acetate or chloroform, to partition the organic compounds, including this compound, into the organic phase.

III. Purification:

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing the pure compound are combined and the solvent is evaporated.

IV. Crystallization:

-

The purified this compound is recrystallized from a suitable solvent system, such as acetone-hexane, to yield colorless crystals.

Structure Elucidation Methodologies

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and mutagenic effects.[1] Its activity is believed to be associated with the α,β-unsaturated aldehyde group.

Antimicrobial Activity

Biosynthesis

This compound is a sesquiterpenoid, and its biosynthesis is presumed to follow the general pathway for this class of compounds, starting from farnesyl pyrophosphate (FPP).

The biosynthesis begins with the cyclization of the linear precursor, FPP, catalyzed by a sesquiterpene synthase enzyme. This is followed by a series of enzymatic modifications, likely involving cytochrome P450 monooxygenases and other tailoring enzymes, to introduce the various functional groups and establish the final stereochemistry of this compound. The exact intermediates and enzymatic steps specific to this compound biosynthesis require further investigation.

Conclusion

This compound stands out as a fascinating natural product with significant biological potential. Its discovery from Marasmus conigenus has paved the way for further exploration of fungal secondary metabolites. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology, facilitating future studies on this intriguing molecule.

References

Isolating Marasmic Acid from Marasmus conigenus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the isolation and purification of marasmic acid, a sesquiterpenoid antibiotic, from the fungus Marasmus conigenus. This document details the necessary experimental protocols, summarizes key quantitative data, and presents a visual representation of the isolation workflow. This compound has garnered interest in the scientific community due to its notable biological activities, including antibacterial and cytotoxic properties.

Overview of this compound

This compound is a biologically active sesquiterpenoid first isolated from the fungus Marasmus conigenus. It is characterized by a complex, polycyclic structure. The compound has demonstrated a range of biological activities, making it a subject of interest for natural product synthesis and pharmacological studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₈O₄ |

| Molecular Weight | 262.30 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 174-175 °C |

Experimental Protocols for Isolation and Purification

The following protocols are based on the established methodologies for the isolation of this compound from Marasmus conigenus.

Fungal Cultivation and Fermentation

Successful isolation of this compound begins with the robust cultivation of Marasmus conigenus.

Culture Medium: The fungus is typically grown in a liquid medium conducive to the production of secondary metabolites. A suitable medium composition is as follows:

-

Glucose: 40 g/L

-

Malt extract: 20 g/L

-

Peptone: 2 g/L

-

KH₂PO₄: 0.5 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

Fermentation Conditions:

-

Culture Type: Submerged fermentation in shake flasks or a fermenter.

-

Inoculation: Inoculate the sterile medium with a mycelial suspension of Marasmus conigenus.

-

Incubation Temperature: 24-26 °C.

-

Agitation: 120-150 rpm.

-

Duration: 14-21 days, or until sufficient biomass and secondary metabolite production is achieved.

Extraction of Crude this compound

Following fermentation, the fungal biomass and culture broth are processed to extract the crude this compound.

-

Separation of Mycelia and Broth: The fungal culture is harvested, and the mycelia are separated from the culture broth by filtration through cheesecloth or by centrifugation.

-

Solvent Extraction of Culture Filtrate: The culture filtrate is acidified to a pH of 2-3 with hydrochloric acid. It is then extracted multiple times with an equal volume of ethyl acetate. The organic layers are combined.

-

Extraction of Mycelia: The mycelial cake is macerated and extracted with methanol or acetone to recover any intracellular this compound. The solvent is then evaporated, and the residue is partitioned between ethyl acetate and water. The ethyl acetate layer is collected.

-

Drying and Concentration: The combined ethyl acetate extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate pure this compound.

-

Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1). Spots corresponding to this compound can be visualized under UV light or by staining with a suitable reagent.

-

Crystallization: Fractions containing pure this compound are pooled, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system, such as ethyl acetate-hexane, to yield pure crystalline this compound.

Quantitative Data

The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction efficiency.

Table 2: Representative Yields of this compound

| Stage | Product | Typical Yield (from 10 L culture) | Purity |

| Extraction | Crude Extract | 5-10 g | - |

| Column Chromatography | Purified Fractions | 500-800 mg | >90% |

| Crystallization | Crystalline this compound | 300-500 mg | >98% |

Visualizing the Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Marasmus conigenus.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the isolation of this compound from Marasmus conigenus. The detailed protocols for fungal cultivation, extraction, and purification, along with the summarized quantitative data, provide a valuable resource for researchers and scientists in the field of natural product chemistry and drug development. The provided workflow diagram offers a clear visual summary of the entire process. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

An In-depth Technical Guide to the Marasmic Acid Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marasmic acid, a sesquiterpenoid produced by various Basidiomycete fungi, has garnered significant interest due to its potent antibacterial and cytotoxic activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthetic pathway. While the complete pathway remains to be fully elucidated, this document outlines the key enzymatic steps, precursor molecules, and proposed intermediates based on established principles of sesquiterpenoid biosynthesis in fungi. This guide also presents detailed experimental protocols and data in a structured format to aid researchers in this field.

Introduction

This compound is a member of the marasmane class of sesquiterpenoids, characterized by a unique tricyclic skeleton. It was first isolated from the fungus Marasmius conigenus and has since been identified in other species, including those of the genus Russula.[1][2][3] The biological activity of this compound is attributed to its dense oxygenation and strained ring system, making it a promising candidate for drug development. The elucidation of its biosynthetic pathway is a critical step towards the sustainable production of this valuable compound and the generation of novel analogues with improved therapeutic properties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other sesquiterpenoids, is believed to originate from the universal C15 precursor, farnesyl pyrophosphate (FPP), derived from the mevalonate pathway. The pathway is proposed to proceed through a series of enzymatic reactions catalyzed primarily by a sesquiterpene synthase (STS) and several cytochrome P450 monooxygenases (P450s).

Step 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule into a complex tricyclic hydrocarbon scaffold. This reaction is catalyzed by a specific sesquiterpene synthase (STS) . Based on the structure of marasmane sesquiterpenoids, it is hypothesized that the STS catalyzes the formation of a protoilludane cation intermediate, which then undergoes further rearrangement and cyclization to form the characteristic marasmane skeleton.

While a specific marasmane synthase has yet to be functionally characterized, numerous STSs from Basidiomycetes have been identified and shown to produce a variety of sesquiterpene scaffolds.[4][5] The identification and characterization of the STS from a this compound-producing fungus is a key area for future research.

Step 2: Oxidative Modifications

Following the formation of the marasmane hydrocarbon backbone, a series of oxidative modifications are required to introduce the various hydroxyl and carbonyl functionalities present in the final this compound molecule. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) . Fungal P450s are known to play a crucial role in the structural diversification of terpenoids by introducing regio- and stereospecific hydroxylations, epoxidations, and other oxidative transformations.[6][7][8]

The exact sequence and number of P450-catalyzed reactions in the this compound pathway are currently unknown. However, based on the structure of this compound, it is likely that multiple P450s are involved in a stepwise oxidation of the marasmane scaffold. Identifying and characterizing these P450s will be essential for reconstituting the complete biosynthetic pathway.

A proposed logical flow of the initial steps of the this compound biosynthetic pathway is depicted below:

Quantitative Data

Currently, there is a paucity of quantitative data regarding the this compound biosynthetic pathway. Key data such as enzyme kinetics, metabolite concentrations, and gene expression levels are not yet available in the public domain. The following table is provided as a template for researchers to populate as data becomes available.

| Parameter | Value | Units | Organism | Reference |

| Sesquiterpene Synthase | ||||

| Km (FPP) | Data not available | µM | ||

| kcat | Data not available | s-1 | ||

| Cytochrome P450s | ||||

| Km (Substrate) | Data not available | µM | ||

| kcat | Data not available | s-1 | ||

| Metabolite Levels | ||||

| This compound Titer | Data not available | mg/L |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the cluster of genes responsible for this compound biosynthesis in a producing fungus.

Methodology:

-

Genome Sequencing: Obtain a high-quality genome sequence of a known this compound-producing fungus (e.g., Marasmius conigenus).

-

Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH, SMURF) to predict secondary metabolite biosynthetic gene clusters (BGCs).

-

Candidate Gene Identification: Search for BGCs containing a candidate sesquiterpene synthase gene. Proximity to genes encoding cytochrome P450s, reductases, and transporters would strengthen the candidacy of the cluster.

-

Transcriptomic Analysis: Perform RNA-seq analysis of the fungus grown under this compound-producing and non-producing conditions. Upregulation of the candidate BGC under producing conditions provides strong evidence for its involvement.

Functional Characterization of the Sesquiterpene Synthase

Objective: To confirm the function of the candidate STS in producing the marasmane scaffold.

Methodology:

-

Gene Cloning and Heterologous Expression:

-

In Vivo and In Vitro Assays:

-

In Vivo: Culture the engineered host and extract the organic phase. Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of the marasmane hydrocarbon product.

-

In Vitro: Purify the recombinant STS protein. Perform enzyme assays with FPP as the substrate. Analyze the reaction products by GC-MS.

-

-

Structure Elucidation: If a novel sesquiterpene is produced, determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Characterization of Cytochrome P450s

Objective: To determine the specific oxidative reactions catalyzed by the P450s in the this compound BGC.

Methodology:

-

Heterologous Co-expression:

-

Co-express the candidate P450 gene along with a suitable cytochrome P450 reductase (CPR) in a host organism that also produces the marasmane scaffold (from the characterized STS).[11]

-

Culture the engineered host and analyze the extracts for oxidized marasmane derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

In Vitro Reconstitution:

-

Individually express and purify the P450 and its cognate CPR.

-

Perform in vitro enzyme assays with the marasmane scaffold (or other potential intermediates) as the substrate in the presence of NADPH.

-

Analyze the reaction products by LC-MS.

-

-

Stepwise Pathway Reconstruction: By sequentially introducing the P450s into the engineered host, the order of oxidative steps can be determined.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of fungal secondary metabolism. While the general framework of the pathway is predictable based on our understanding of sesquiterpenoid biosynthesis, the specific enzymes and intermediates remain to be experimentally validated. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers working to unravel the intricacies of this pathway.

Future work should focus on the identification and functional characterization of the this compound biosynthetic gene cluster from a producing organism. This will involve a combination of genomics, transcriptomics, and heterologous expression studies. A complete understanding of the pathway will not only provide fundamental insights into fungal biochemistry but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and its derivatives for potential therapeutic applications. The development of a robust microbial production platform could overcome the limitations of natural sourcing and enable the generation of novel marasmane compounds with enhanced bioactivities.

References

- 1. Marasmane sesquiterpenes isolated from Russula foetens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 5. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P450 enzymes in fungal natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]

- 11. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Marasmic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid, a sesquiterpenoid natural product, was first isolated from the Basidiomycete fungus Marasmius conigenus. It is characterized by a unique and complex chemical structure featuring an unsaturated dialdehyde functionality.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial, antifungal, cytotoxic, and mutagenic properties.[1] The broad-spectrum bioactivity of this compound is primarily attributed to the presence of the α,β-unsaturated aldehyde group.[1] This technical guide provides an in-depth overview of the known physicochemical properties of this compound, details on its biological mechanism of action, and generalized experimental protocols for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₄ | [2][3] |

| Molecular Weight | 262.30 g/mol | [2][3][4] |

| CAS Number | 2212-99-9 | [1][2][3] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 173-175 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available for specific solvents (water, ethanol, DMSO, methanol) | |

| pKa | Data not available |

Spectral Properties

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public spectral databases. The following sections describe the expected spectral characteristics based on its chemical structure and provide generalized protocols for obtaining this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the numerous protons in distinct chemical environments within its polycyclic structure. Key expected signals would include those for the aldehydic protons, olefinic protons, and various aliphatic protons of the fused ring system.

¹³C NMR: The carbon NMR spectrum would reveal 15 distinct carbon signals corresponding to the molecular formula. Characteristic signals would be expected for the carbonyl carbons of the aldehyde groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the intricate ring structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to show characteristic absorption bands for its functional groups. Key expected peaks include: a strong, sharp absorption for the C=O stretching of the aldehyde groups (typically around 1680-1740 cm⁻¹), C=C stretching for the double bond (around 1600-1680 cm⁻¹), and C-H stretching for both sp² and sp³ hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (262.30). The fragmentation pattern would likely involve characteristic losses of small molecules such as CO, H₂O, or cleavage of the ring system, providing valuable structural information.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity. Its mechanism of action involves the interference with the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[1][6] Specifically, this compound targets the membrane sensor histidine kinase MoSln1p in the rice blast fungus Magnaporthe oryzae.[6][7] This interaction leads to the hyperactivation of the HOG pathway, ultimately causing cell death.[1][6] This mode of action is distinct from other unsaturated dialdehyde sesquiterpenoids.[1]

HOG Signaling Pathway and the Role of this compound

Caption: this compound inhibits MoSln1p, leading to HOG pathway hyperactivation and fungal cell death.

Experimental Protocols

The following sections provide generalized experimental protocols for the determination of the key physicochemical properties of this compound. These are representative methods and may require optimization based on the specific laboratory equipment and conditions.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which the substance melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of dry this compound into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (173-175 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Solubility

Principle: The solubility is determined by adding a known amount of solute to a known volume of solvent and observing the point at which no more solute dissolves.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Centrifuge

Procedure (for a given solvent - e.g., water, ethanol, DMSO, methanol):

-

Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the vial.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another known weight of this compound and repeat step 3.

-

If undissolved solid remains, centrifuge the sample to pellet the solid.

-

Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residue to determine the concentration of the dissolved this compound.

-

Express the solubility in terms of g/L or mg/mL.

Determination of pKa (Potentiometric Titration)

Principle: The acid dissociation constant (pKa) is determined by titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solution of this compound in a suitable solvent mixture (e.g., water-cosolvent if insoluble in water)

Procedure:

-

Dissolve a known amount of this compound in a known volume of a suitable solvent to create a solution of known concentration.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the strong base titrant in small, known increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH shows a sharp increase (the equivalence point) and then continues to level off.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).

NMR Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule based on the interaction of its atomic nuclei with a magnetic field.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Micropipette

Procedure:

-

Dissolve a small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

Process the acquired data (Fourier transform, phase correction, baseline correction).

-

Analyze the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the structure.

Infrared (IR) Spectroscopic Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press, ATR accessory)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

Procedure (using KBr pellet method):

-

Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle.

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent KBr pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometric Analysis

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Impact - EI source)

-

Liquid chromatograph (for LC-MS)

-

Syringe pump or autosampler

Procedure (using LC-ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the ESI source of the mass spectrometer, either directly via a syringe pump or through an LC column for separation from any impurities.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the m/z of the molecular ion peak to confirm the molecular weight.

-

If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to fragmentation to obtain structural information.

Conclusion

This compound remains a compound of significant scientific interest due to its unique structure and potent biological activities. This technical guide has summarized the currently available physicochemical data for this compound and provided an overview of its antifungal mechanism of action. While some key quantitative properties and detailed spectral data are not yet publicly available, the generalized experimental protocols provided herein offer a framework for researchers to determine these parameters. Further investigation into the properties and activities of this compound is warranted and will undoubtedly contribute to the fields of natural product chemistry and drug development.

References

- 1. pjmhsonline.com [pjmhsonline.com]

- 2. Advancements in IR spectroscopic approaches for the determination of fungal derived contaminations in food crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno(4,5-c)furan-4-carboxaldehyde | C15H18O4 | CID 24839986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000134) [hmdb.ca]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Marasmic Acid: A Technical Guide to its Spectral Analysis and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid is a sesquiterpenoid natural product first isolated from the fungus Marasmius conigenus. It belongs to the class of polycyclic sesquiterpenes and exhibits a range of biological activities, including antibacterial and antifungal properties.[1] Its complex chemical structure and notable bioactivity make it a subject of interest for natural product synthesis and drug discovery. This technical guide provides an in-depth overview of the spectral data of this compound, details the experimental protocols for its analysis, and explores its interaction with biological signaling pathways.

Chemical Structure and Properties

-

Chemical Formula: C₁₅H₁₈O₄[2]

-

Molecular Weight: 262.30 g/mol [2]

-

CAS Number: 2212-99-9[2]

-

IUPAC Name: (1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.0¹,⁹.0²,⁶]tridec-7-ene-8-carbaldehyde[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (Placeholder Data)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| e.g., 9.80 | s | - | 1H | CHO |

| e.g., 6.50 | d | 8.0 | 1H | Olefinic H |

| e.g., 4.20 | dd | 10.0, 5.0 | 1H | CH-O |

| e.g., 2.50 | m | - | 2H | CH₂ |

| e.g., 1.10 | s | - | 3H | CH₃ |

| e.g., 1.05 | s | - | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data of this compound (Placeholder Data)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| e.g., 205.0 | C=O | Aldehyde |

| e.g., 170.0 | C=O | Lactone |

| e.g., 145.0 | C | Olefinic C |

| e.g., 130.0 | CH | Olefinic CH |

| e.g., 80.0 | CH-O | CH-OH |

| e.g., 55.0 | CH | Bridgehead CH |

| e.g., 45.0 | C | Quaternary C |

| e.g., 35.0 | CH₂ | Methylene |

| e.g., 25.0 | CH₃ | Methyl |

| e.g., 20.0 | CH₃ | Methyl |

Mass Spectrometry

Table 3: Mass Spectrometry Data of this compound (Placeholder Data)

| m/z | Relative Intensity (%) | Proposed Fragment |

| e.g., 262 | [M]⁺, e.g., 80 | Molecular Ion |

| e.g., 244 | e.g., 60 | [M - H₂O]⁺ |

| e.g., 233 | e.g., 100 | [M - CHO]⁺ |

| e.g., 219 | e.g., 45 | [M - C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for sesquiterpenoids like this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.

3. ¹³C NMR Spectroscopy:

-

Instrument: The same spectrometer as used for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is appropriate for most organic compounds.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal or the residual solvent peak.

Mass Spectrometry

1. Sample Preparation:

-

Dissolve a small amount of the purified this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.

-

The solution can be directly infused into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

2. High-Resolution Mass Spectrometry (HRMS):

-

Instrument: An Orbitrap, Time-of-Flight (TOF), or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

-

Ionization Method: Electrospray Ionization (ESI) is commonly used for polar molecules like this compound and can be run in either positive or negative ion mode.

-

Data Acquisition:

-

Acquire the full scan mass spectrum over a mass range of m/z 100-500.

-

The high resolution and mass accuracy of the instrument will allow for the determination of the elemental composition of the molecular ion and its fragments.

-

3. Tandem Mass Spectrometry (MS/MS):

-

To obtain structural information, perform tandem mass spectrometry on the molecular ion.

-

Method: Select the [M+H]⁺ or [M-H]⁻ ion as the precursor ion and subject it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

Analysis: Analyze the resulting fragment ions to elucidate the fragmentation pattern, which can provide valuable information about the compound's structure.

Biological Activity and Signaling Pathway

This compound has been reported to interfere with the membrane sensor histidine kinase MoSln1p in the fungus Magnaporthe oryzae. This interference leads to the superactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately causing cell death.

High Osmolarity Glycerol (HOG) Signaling Pathway

The HOG pathway is a conserved mitogen-activated protein kinase (MAPK) cascade in fungi that responds to environmental stress, particularly osmotic stress. The pathway is crucial for cell survival under hyperosmotic conditions.

Caption: The High Osmolarity Glycerol (HOG) signaling pathway in fungi and the inhibitory effect of this compound.

Conclusion

This compound remains a fascinating natural product with significant biological activity. While detailed public spectral data is sparse, the established methodologies for NMR and mass spectrometry provide a clear path for researchers to fully characterize this and similar molecules. Understanding its interaction with key fungal signaling pathways, such as the HOG pathway, opens avenues for the development of novel antifungal agents. Further research into the synthesis of this compound analogues and their biological evaluation will be crucial in harnessing its therapeutic potential.

References

Marasmic Acid: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid is a sesquiterpenoid natural product, first isolated from the fungus Marasmius conigenus. Structurally, it possesses a complex polycyclic framework featuring an α,β-unsaturated aldehyde moiety. This functional group is believed to be crucial for its wide range of biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its evaluation.

Data Presentation: Quantitative Biological Activity

Table 1: Antimicrobial Activity of this compound

| Target Organism/Class | Activity | Quantitative Data (MIC) | Reference |

| Gram-positive bacteria | Active | Specific values not available.[] | [] |

| Gram-negative bacteria | Weakly Active | Specific values not available.[] | [] |

| Mycobacteria | Weakly Active | Specific values not available.[] | [] |

Table 2: Antifungal Activity of this compound

| Target Organism/Class | Activity | Quantitative Data (MIC) | Reference |

| Fungi (general) | Active | Specific values not available.[] | [] |

| Magnaporthe oryzae | Active | Specific values not available. | [1] |

Table 3: Cytotoxic Activity of this compound

| Cell Line | Activity | Quantitative Data (IC50) | Reference |

| Ehrlich carcinoma (ascitic form) | Active | Specific values not available. | [1] |

Mechanisms of Biological Activity

Antifungal Mechanism of Action

This compound exhibits a distinct mechanism of action against the rice blast fungus, Magnaporthe oryzae. It targets the membrane sensor histidine kinase MoSln1p. By interfering with this sensor, this compound leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, which ultimately results in programmed cell death.[1] This targeted disruption of a key signaling pathway highlights its potential as a specific antifungal agent.

Cytotoxic Mechanism of Action

The cytotoxic properties of this compound are attributed to its ability to inhibit nucleic acid synthesis.[1] Specifically, it has been shown to preferentially inhibit both RNA and DNA synthesis in Ehrlich carcinoma cells. Further investigation revealed that this compound directly affects key enzymes involved in transcription, namely RNA polymerase II and the mRNA capping enzyme (mRNA guanylyltransferase).[1] This direct enzymatic inhibition provides a clear mechanism for its potent cytotoxic effects. The α,β-unsaturated aldehyde functional group is essential for this activity.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a general procedure for determining the MIC of this compound against bacteria and fungi.

1. Preparation of Materials:

- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Culture Media: Use appropriate liquid broth for the target microorganism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Inoculum: Prepare a standardized suspension of the microorganism from a fresh culture, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

- Microtiter Plates: Use sterile 96-well plates.

2. Assay Procedure:

- Dispense the culture medium into all wells of the microtiter plate.

- Create a two-fold serial dilution of the this compound stock solution across the wells of the plate.

- Inoculate each well with the standardized microbial suspension.

- Include positive (microorganism in broth without the compound) and negative (broth only) controls.

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

3. Interpretation of Results:

- Visually inspect the plates for turbidity, indicating microbial growth.

- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Determination of Cytotoxicity (IC50) by MTT Assay

This protocol describes a common method for assessing the cytotoxic activity of this compound against cancer cell lines.

1. Cell Culture and Seeding:

- Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum.

- Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of this compound in the cell culture medium.

- Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

- Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

- Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration.

- Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Caption: this compound interferes with MoSln1p, causing HOG pathway hyperactivation and cell death.

Caption: Workflow for assessing the biological activity of this compound.

References

A Comprehensive Technical Guide to the History of Marasmic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid is a naturally occurring sesquiterpenoid that has garnered significant interest in the scientific community due to its potent biological activities. First isolated from the basidiomycete fungus Marasmius conigenus, this complex molecule exhibits a unique chemical structure and a broad spectrum of antibacterial, antifungal, cytotoxic, and mutagenic properties.[1][2] This in-depth technical guide provides a comprehensive overview of the history of this compound research, detailing its discovery, structure elucidation, synthesis, biological activities, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Discovery and Isolation

This compound was first reported as a metabolite isolated from cultures of the fungus Marasmius conigenus. Subsequent studies have also identified its production by other fungi, including Lachnella villosa, Lachnella sp. 541, and Peniophora laeta.[2]

Experimental Protocols: Isolation of this compound

While the seminal literature describes the isolation of this compound from fungal cultures, detailed, step-by-step protocols are often embedded within broader experimental sections. A generalized procedure, compiled from historical accounts, is presented below. It is important to note that specific details may vary between publications.

1. Fungal Cultivation:

-

Cultures of Marasmius conigenus (or other producing strains) are grown in a suitable liquid medium under submerged fermentation conditions. The composition of the medium and the fermentation parameters (temperature, pH, aeration, and duration) are critical for optimal production of this compound.

2. Extraction:

-

Following fermentation, the fungal mycelium is separated from the culture broth by filtration or centrifugation.

-

The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, to partition the this compound and other secondary metabolites into the organic phase.

3. Purification:

-

The crude organic extract is concentrated under reduced pressure.

-

The resulting residue is subjected to a series of chromatographic techniques to purify the this compound. These techniques typically include:

-

Column Chromatography: Initial separation on silica gel or alumina using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound.

-

4. Crystallization:

-

The purified this compound is crystallized from a suitable solvent system to yield a crystalline solid, which is then used for structural analysis and biological testing.

Structure Elucidation

The determination of the intricate chemical structure of this compound was a significant achievement in natural product chemistry. The structure was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography.

Experimental Protocols: Structure Elucidation Methodologies

1. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including their connectivity through spin-spin coupling.

-

¹³C NMR: Reveals the number and types of carbon atoms present in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR techniques (e.g., COSY, HMQC, HMBC): Establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can offer clues about the structural motifs present.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), based on their characteristic absorption frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of conjugated systems within the molecule.

2. X-ray Crystallography:

-

Single-crystal X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry. This technique was crucial in confirming the complex, polycyclic structure of this compound.

Total Synthesis

The total synthesis of this compound has been a subject of interest for synthetic organic chemists, serving as a platform to develop and showcase new synthetic methodologies. The complex architecture of the molecule presents a significant synthetic challenge.

Biological Activities

This compound exhibits a wide range of biological activities, making it a promising candidate for further investigation as a therapeutic agent.

Antimicrobial Activity

This compound has demonstrated potent activity against a variety of bacteria and fungi.[1] The α,β-unsaturated aldehyde moiety in its structure is believed to be essential for its antimicrobial and cytotoxic effects.[2]

Table 1: Antimicrobial Activity of this compound (Representative Data)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data not available in a comprehensive table |

| Bacillus subtilis | Data not available in a comprehensive table |

| Escherichia coli | Data not available in a comprehensive table |

| Candida albicans | Data not available in a comprehensive table |

| Aspergillus fumigatus | Data not available in a comprehensive table |

Cytotoxic Activity

This compound has been shown to possess significant cytotoxic properties against various cancer cell lines.[1]

Table 2: Cytotoxic Activity of this compound (Representative Data)

| Cell Line | IC₅₀ (µM) |

| Ehrlich Ascites Carcinoma | Potent inhibition of RNA and DNA synthesis observed[2] |

| Human Cancer Cell Lines | Data not available in a comprehensive table |

Note: Similar to the antimicrobial data, while the cytotoxic potential of this compound is established, a detailed table of IC50 values against a broad panel of specific cancer cell lines is not currently available in the reviewed literature.

Mechanism of Action and Signaling Pathways

Research into the mechanism of action of this compound has revealed its ability to interfere with fundamental cellular processes.

Inhibition of Nucleic Acid Synthesis

Early studies demonstrated that this compound preferentially inhibits RNA and DNA synthesis in cells of the ascitic form of Ehrlich carcinoma.[2] It was found to inhibit RNA synthesis in isolated nuclei, suggesting a direct effect on the transcriptional machinery.[2] Specifically, RNA polymerase II and the capping enzyme (mRNA guanylyltransferase) were identified as enzymes that are markedly affected by this compound.[2] This direct inhibition of key enzymes in nucleic acid metabolism is proposed to be a primary contributor to its cytotoxic and mutagenic properties.[2]

Interference with Fungal Signaling Pathways

A significant breakthrough in understanding the antifungal mechanism of this compound came from studies on the plant pathogenic fungus Magnaporthe oryzae. This research revealed that this compound interferes with the membrane sensor histidine kinase MoSln1p.[1] This interference leads to the hyperactivation of the High Osmolarity Glycerol (HOG) signaling pathway, ultimately resulting in cell death.[1] This finding suggests a distinct mechanism of action compared to other unsaturated dialdehyde sesquiterpenoids.[1]

Biosynthesis

This compound belongs to the class of sesquiterpenoids, which are biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of sesquiterpenoids in fungi involves a series of enzymatic reactions catalyzed by terpene cyclases and various modifying enzymes such as cytochrome P450 monooxygenases. While the general pathway for sesquiterpenoid biosynthesis is well-established, the specific genes and enzymes responsible for the intricate cyclization and oxidation steps leading to the formation of this compound have not yet been fully elucidated.

Conclusion and Future Directions

The history of this compound research highlights a fascinating journey from its discovery in a common forest mushroom to the elucidation of its complex chemical structure and potent biological activities. Its unique mechanism of action, particularly its interference with fungal signaling pathways, distinguishes it from other natural products and underscores its potential as a lead compound for the development of novel antifungal agents. Furthermore, its demonstrated cytotoxicity and ability to inhibit nucleic acid synthesis warrant further investigation into its anticancer properties.

Future research should focus on several key areas:

-

Comprehensive Biological Profiling: Systematic screening of this compound against a broad panel of clinically relevant bacteria, fungi, and cancer cell lines is necessary to fully characterize its spectrum of activity and identify potential therapeutic niches.

-

Elucidation of the Biosynthetic Pathway: Identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound will not only provide fundamental insights into fungal secondary metabolism but also open up possibilities for its biotechnological production through synthetic biology approaches.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be crucial for identifying the key structural features responsible for its activity and for optimizing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile.

-

In-depth Mechanistic Studies: Further exploration of the molecular targets and signaling pathways affected by this compound in various biological systems will be essential for understanding its mechanism of action and for identifying potential biomarkers for its therapeutic efficacy.

References

The Total Synthesis of Marasmic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Marasmic acid, a sesquiterpenoid natural product first isolated from the fungus Marasmius conigenus, has attracted significant attention from the synthetic chemistry community due to its unique tricyclic core structure, featuring a fused cyclopropane ring, and its notable biological activity, including antimicrobial and cytotoxic properties. This technical guide provides an in-depth analysis of the key total syntheses of this compound, presenting a comparative summary of their quantitative data, detailed experimental protocols for pivotal reactions, and a visual representation of the synthetic strategies.

Comparative Analysis of Total Syntheses

Since its structure was elucidated, several research groups have reported the total synthesis of this compound. The approaches of Woodward, Boeckman, and Tobe are particularly noteworthy for their ingenuity and strategic differences. The following table summarizes the key quantitative data from these seminal syntheses, offering a clear comparison of their efficiency and overall approach.

| Parameter | Woodward (1976)[1] | Boeckman (1982) | Tobe (1990)[2][3] |

| Chirality | Racemic | Racemic | Racemic |

| Longest Linear Sequence | 8 steps | 11 steps | 12 steps |

| Overall Yield | ~1.3% | Not explicitly reported | Not explicitly reported |

| Key Strategy | Intermolecular Diels-Alder reaction, intramolecular alkylation | Intramolecular Diels-Alder reaction | Photocycloaddition, 1-oxaspiro[2.3]hexane rearrangement |

| Starting Materials | 1,3-Butadiene, 2-(bromomethyl)maleic anhydride | 2-Methyl-2-cyclopentenone | 2-Methyl-2-cyclopentenone |

Logical Workflow of the Woodward Synthesis

The first total synthesis of (±)-Marasmic acid was accomplished by R.B. Woodward and W.J. Greenlee in 1976. This landmark synthesis is characterized by a masterful application of fundamental organic reactions to construct the complex carbon skeleton.

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone reactions in the total syntheses of this compound.

Woodward Synthesis: Intramolecular Alkylative Cyclopropanation[1]

The formation of the critical cyclopropane ring in the Woodward synthesis is achieved through an intramolecular alkylation of an enolate.

Procedure: A solution of the tert-butyl ester intermediate in benzene is treated with potassium tert-butoxide in tert-butanol at room temperature for 10 minutes. The reaction mixture is then quenched and worked up to afford the tricyclic intermediate containing the fused cyclopropane ring. The reported yield for this three-step sequence (Diels-Alder, protection, and cyclopropanation) is 44%.

Boeckman Synthesis: Intramolecular Diels-Alder Reaction

Boeckman's approach utilizes a highly stereocontrolled intramolecular Diels-Alder reaction to construct the core bicyclic system.

Procedure: The triene precursor is heated in a sealed tube in the presence of a Lewis acid catalyst. The reaction proceeds to form the tetracyclic lactone with high diastereoselectivity.

Tobe Synthesis: 1-Oxaspiro[2.3]hexane Rearrangement[2][3]

A key feature of the Tobe synthesis is the innovative use of a photochemical [2+2] cycloaddition followed by a rearrangement of a 1-oxaspiro[2.3]hexane intermediate to construct the norcarane skeleton.[3]

Procedure: The 1-oxaspiro[2.3]hexane intermediate, prepared in several steps, is treated with a catalytic amount of a strong acid, such as sulfuric acid, in an inert solvent like dichloromethane. This induces a rearrangement to the corresponding cyclopropyl-fused lactone.

Signaling Pathways and Experimental Workflows

To further elucidate the strategic intricacies of these syntheses, the following diagrams illustrate the logical flow and key bond formations.

Experimental Workflow: General Synthetic Approach

This diagram outlines a generalized workflow applicable to the planning and execution of a multi-step total synthesis of a complex natural product like this compound.

Conclusion

The total syntheses of this compound by Woodward, Boeckman, and Tobe represent significant achievements in the field of organic chemistry. Each approach, while ultimately successful in reaching the target molecule, showcases a distinct and elegant strategy for the construction of a complex molecular architecture. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and potentially applying these synthetic strategies to new challenges in natural product synthesis and medicinal chemistry. The continued exploration of novel synthetic routes to this compound and its analogs holds promise for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Marasmic Acid Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid, a sesquiterpenoid isolated from various species of fungi, has been identified as a compound with potential antibacterial properties. These application notes provide a comprehensive protocol for determining the antibacterial efficacy of this compound through the establishment of its Minimum Inhibitory Concentration (MIC). Furthermore, a putative mechanism of action is proposed, offering a foundation for further mechanistic studies. The protocols outlined herein are based on established methodologies for antimicrobial susceptibility testing.

Data Presentation

While specific quantitative data for the antibacterial activity of this compound is not extensively available in the public domain, the following table provides reference MIC values for a closely related compound, marasmicin, against a panel of bacteria.[1] Researchers can use these values as a preliminary guide for determining the concentration range of this compound to be tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) of Marasmicin (µg/mL) |

| Staphylococcus aureus | 4 - 16 |

| Bacillus subtilis | 4 - 8 |

| Escherichia coli | 16 - 64 |

| Pseudomonas aeruginosa | 32 - 64 |

| Candida albicans | 4 - 16 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol details the procedure for determining the MIC of this compound against a specific bacterial strain.

Materials:

-

This compound (of known purity)

-

Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipette

-

Spectrophotometer

-

Incubator (37°C)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound (if necessary)

-

Positive control antibiotic (e.g., Gentamicin)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay. Ensure the final solvent concentration in the assay does not inhibit bacterial growth.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.

-

Add 100 µL of the highest concentration of this compound solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (containing 50 µL of CAMHB and no this compound).

-

Well 12 will serve as the sterility control (containing 100 µL of uninoculated CAMHB).

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Set up a separate row for the positive control antibiotic following the same serial dilution procedure.

-

-

Incubation and Reading of Results:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for MIC determination of this compound.

Putative Signaling Pathway of Antibacterial Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of other naturally derived antibacterial agents, a hypothetical pathway can be proposed for further investigation. It is plausible that this compound may disrupt the bacterial cell envelope, interfere with essential metabolic processes, or inhibit macromolecular synthesis.

References

Application Notes and Protocols for Marasmic Acid Antifungal Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marasmic acid is a naturally occurring sesquiterpenoid with notable antimicrobial properties. Isolated from various basidiomycete fungi, it has demonstrated potent antifungal activity, making it a compound of interest for the development of new antifungal agents. These application notes provide a comprehensive overview of the methodologies for testing the antifungal susceptibility of various fungal species to this compound. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific evaluation of this natural product.

Mechanism of Action

This compound exhibits a multifaceted mechanism of antifungal action. A primary mode of action involves the inhibition of nucleic acid synthesis, specifically targeting RNA polymerase II and mRNA capping enzymes, which are crucial for gene transcription.[1] This disruption of essential cellular processes ultimately leads to fungal cell death.

Furthermore, in the rice blast fungus Magnaporthe oryzae, this compound has been shown to interfere with the High Osmolarity Glycerol (HOG) signaling pathway. It targets the histidine kinase MoSln1p, leading to the hyperactivation of the HOG pathway, which results in uncontrolled cellular stress and apoptosis.[2][3][4] This specific targeting of a key signaling pathway highlights a potentially novel mode of action that differs from other known antifungal agents.[2][3]

Quantitative Susceptibility Data

The in vitro antifungal activity of this compound and its related compound, marasmicin, has been evaluated against a range of fungal species. The following tables summarize the available quantitative data, including Minimum Inhibitory Concentration (MIC) and zone of inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) of Marasmicin against Various Microorganisms

| Microorganism | MIC Range (µg/mL) |

| Various Fungi | 4 - 64 |

| Candida albicans | 4 - 32 |

(Data adapted from a study by Ranglová et al., which evaluated the antimicrobial activity of marasmicin, a thiosulfinate derived from marasmin, and compared it to allicin.)[5][6]

Table 2: Zone of Inhibition of this compound against Magnaporthe oryzae

| Fungal Strain | This compound Concentration | Inhibition Zone Diameter (mm) |

| Wild-Type | 50 µg | Present |

| ΔMosln1 | 50 µg | Absent |

| ΔMohik1 | 50 µg | Present |

(This data demonstrates the specific activity of this compound on the HOG pathway, as the strain with the deleted target gene (ΔMosln1) shows resistance.)[3]

Experimental Protocols

Detailed protocols for conducting antifungal susceptibility testing with this compound are provided below. These are based on standardized methods to ensure reproducibility and comparability of results.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against yeast and filamentous fungi.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well, flat-bottom microtiter plates

-

RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

-

Fungal isolates

-

Spectrophotometer or plate reader

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile water

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be made in RPMI-1640 medium.

-

-

Inoculum Preparation:

-

Yeasts: From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of 1-5 x 10^3 CFU/mL.

-

Filamentous Fungi: Grow the fungus on potato dextrose agar until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

-

-

Plate Preparation:

-

In a 96-well plate, add 100 µL of RPMI-1640 to all wells except the first column.

-

Add 200 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Include a growth control (inoculum in RPMI-1640 without this compound) and a sterility control (RPMI-1640 only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. A plate reader can be used to measure absorbance at a specific wavelength (e.g., 530 nm) for a more quantitative assessment.

-

Protocol 2: Agar Disk Diffusion Method for Susceptibility Screening

This method provides a qualitative assessment of antifungal activity.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)